molecular formula C8H8ClNO4S B3276822 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride CAS No. 64835-40-1

2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3276822
CAS No.: 64835-40-1
M. Wt: 249.67 g/mol
InChI Key: WFFMIEOUCQAIPX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, characterized by the presence of two methyl groups, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride typically involves the sulfonation of 2,6-dimethyl-4-nitrobenzene. The process can be summarized as follows:

    Nitration: 2,6-Dimethylbenzene (xylenes) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Sulfonation: The nitrated product is then treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 1-position.

The reaction conditions generally involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of catalysts to enhance reaction rates.
  • Implementation of purification steps such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3 or AlCl3.

    Nucleophilic Substitution: Reagents like amines (R-NH2) and bases (NaOH).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Amino Derivatives: Formed through the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 2,4-Dimethylbenzenesulfonyl chloride

Uniqueness

2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both methyl groups and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in various chemical synthesis processes. The electron-withdrawing nature of the nitro group and the steric effects of the methyl groups contribute to its distinct chemical behavior compared to other sulfonyl chlorides.

Properties

IUPAC Name

2,6-dimethyl-4-nitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-6(2)8(5)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFMIEOUCQAIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64835-40-1
Record name 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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